5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl group and at the 4-position with a carboxamide moiety linked to a 3-methoxyphenyl group.
Properties
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-6-4-7-15(10-13)22-25-18(14(2)31-22)12-28-20(23)19(26-27-28)21(29)24-16-8-5-9-17(11-16)30-3/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHARBEKXUONXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring and various functional groups that enhance its biological activity. The specific structural features include:
- Amino group : Contributes to hydrogen bonding and solubility.
- Methoxyphenyl group : May influence lipophilicity and receptor interactions.
- Oxazole ring : Known for its role in biological activity, particularly in drug design.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
- Receptor Modulation : The compound may act as a modulator for certain G-protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
- Antimicrobial Activity : Some derivatives of triazoles have shown promising antimicrobial properties, which may extend to this compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets. For instance:
- Cytotoxicity Assays : The compound demonstrated selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Tests : It exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
In Vivo Studies
Animal studies have further elucidated the pharmacological profile of the compound:
- Anti-inflammatory Effects : In models of acute inflammation, the compound reduced swelling and pain significantly compared to controls.
- Toxicology Profiles : Preliminary toxicological assessments indicated a favorable safety profile at therapeutic doses.
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the effects of this compound on breast cancer cells. Results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Case Study on Antimicrobial Efficacy : Another case highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with results showing reduced bacterial load in infected tissues when treated with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on core scaffolds, substituents, synthesis, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Structural Analogues with 1,2,3-Triazole Cores
- N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide : This analog shares the triazole-carboxamide scaffold but lacks the oxazole and methoxy groups. Synthesis via acid chloride intermediates yields 60–75%, suggesting efficient scalability. Bioactivity studies indicate moderate anticancer effects, likely due to hydrophobic interactions with target proteins.
- 5-Amino-1-(4-Fluorobenzyl)-N-Aryl-Triazole-4-Carboxamides : Fluorobenzyl substituents in these analogs improve metabolic stability and target binding through fluorine’s electronegativity. The target compound’s oxazole group may similarly enhance π-π stacking but with different electronic effects. Both compounds highlight the importance of aromatic substituents in modulating bioactivity.
Pyrazole and 1,2,4-Triazole Derivatives
- 5-Chloro-N-(4-Cyano-1-Aryl-Pyrazol-5-yl)-Pyrazole-4-Carboxamides : These pyrazole derivatives exhibit high cytotoxicity, attributed to chloro and cyano groups’ electron-withdrawing effects. However, these substituents reduce solubility, contrasting with the target compound’s methoxy group, which likely improves pharmacokinetics. Yields of 62–71% suggest comparable synthetic feasibility.
5-(3-Bromophenyl)-N-Aryl-1,2,4-Triazol-3-Amines :
Bromine’s bulky, electron-deficient nature enhances binding to hydrophobic enzyme pockets. The target compound’s oxazole may mimic this effect via aromatic interactions but with reduced steric hindrance. Synthesis via thiourea cyclization achieves higher yields (50–80%), indicating a robust route for triazole-based drugs.
Substituent Effects on Bioactivity and Solubility
- Methoxy vs. Methyl/Chloro : The target’s 3-methoxyphenyl group increases solubility compared to methyl or chloro substituents in analogs . Methoxy’s electron-donating nature may also modulate electronic interactions with biological targets.
- Oxazole vs. Fluorobenzyl : The oxazole ring in the target compound provides a planar aromatic system for stacking, similar to fluorobenzyl groups in ’s analogs. However, oxazole’s nitrogen atoms may introduce additional hydrogen-bonding sites .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxazole ring via cyclization of α-haloketones and amides under acidic/basic conditions (e.g., using K₂CO₃ in DMF at room temperature) .
- Step 2: Alkylation of the triazole core with a substituted oxazolylmethyl group using reagents like RCH₂Cl in the presence of a base .
- Step 3: Carboxamide coupling via condensation reactions, often employing triethylamine in dioxane to activate intermediates .
Key Variables: Solvent polarity (DMF enhances nucleophilicity), temperature (room temperature minimizes side reactions), and stoichiometric ratios (e.g., 1.2 equiv. of K₂CO₃ optimizes deprotonation) .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
- Co-solvent Systems: Use DMSO or PEG-400 to improve dissolution while maintaining biological activity .
- Structural Analogues: Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at the 3-methoxyphenyl or oxazole moiety, as seen in similar triazole derivatives .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What methodologies are used to study its enzyme inhibition mechanisms?
- Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases) under physiological pH (7.4) .
- Docking Studies: Use AutoDock Vina to model interactions with active sites, focusing on the carboxamide and triazole moieties as hydrogen-bond donors .
- Mutagenesis: Validate target engagement by testing inhibition against enzyme mutants (e.g., alanine scanning of catalytic residues) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of triazole substitution and oxazole methylation (δ 7.2–8.1 ppm for aromatic protons) .
- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated intermediates) .
- X-ray Crystallography: Resolves steric effects of the 3-methylphenyl group on molecular packing .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize its synthesis under continuous-flow conditions?
- Parameters: Reactor residence time, temperature, and reagent stoichiometry are varied using a central composite design .
- Outcome: A 2018 study achieved 85% yield by optimizing flow rate (0.5 mL/min) and temperature (60°C), reducing side-product formation by 40% .
- Tools: JMP or MODDE software for statistical modeling and sensitivity analysis .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ across studies)?
- Standardization: Use uniform assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa discrepancies) .
- Metabolic Stability Testing: Evaluate cytochrome P450-mediated degradation to explain potency loss in certain models .
- Meta-Analysis: Cross-reference datasets from PubChem and independent studies to identify outliers .
Q. What strategies improve metabolic stability without compromising target affinity?
- Isosteric Replacement: Substitute the 1,3-oxazole ring with a 1,2,4-oxadiazole to reduce CYP3A4-mediated oxidation .
- Deuterium Labeling: Replace hydrogens at metabolically vulnerable sites (e.g., benzylic positions) to slow clearance .
- Prodrug Approach: Mask the carboxamide as an ethyl ester, which hydrolyzes in vivo to release the active form .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability: Degrades by <5% at 4°C over 6 months but shows 15% decomposition at 25°C (HPLC tracking) .
- Light Sensitivity: Store in amber vials to prevent photolytic cleavage of the triazole ring (UV-Vis monitoring at 254 nm) .
- Humidity Control: Lyophilization or desiccant packs prevent hydrolysis of the carboxamide group (TGA/DSC analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
